6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 4861-10-3
Cat. No.: VC15592590
Molecular Formula: C21H20N6O2
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4861-10-3 |
|---|---|
| Molecular Formula | C21H20N6O2 |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C21H20N6O2/c1-2-9-27-18(22)15(20(28)24-13-14-6-5-8-23-12-14)11-16-19(27)25-17-7-3-4-10-26(17)21(16)29/h3-8,10-12,22H,2,9,13H2,1H3,(H,24,28) |
| Standard InChI Key | JYOBHKOJFXXOAL-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2 |
Introduction
Synthesis and Preparation
The synthesis of such complex organic compounds typically involves multiple steps starting from simpler precursors. Common methods include heterocyclization reactions, where the formation of the triazine core is a critical step. The specific synthesis pathway for 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide would likely involve similar techniques, although detailed protocols are not readily available.
Biological Activities and Potential Applications
Compounds with similar structures have been investigated for their potential as enzyme inhibitors and receptor modulators. The biological activity of these compounds often involves binding to specific molecular targets, leading to modulation of their activity and subsequent biological effects. For example, they may inhibit enzymes involved in cancer cell proliferation or other pathological processes.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 6-Imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Not specified | Approximately 487.6 g/mol | Contains morpholine and triazine rings |
| 6-Imino-13-methyl-2-oxo-7-propyl-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Not specified | Approximately 383.4 g/mol | Features a triazine core with various substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume